O-(4-iodophenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-iodophenyl)hydroxylamine is an organic compound with the molecular formula C6H6INO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-(4-iodophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reduction of 4-iodonitrobenzene using a reducing agent such as tin(II) chloride in hydrochloric acid. The reaction proceeds as follows: [ \text{4-Iodonitrobenzene} + \text{SnCl}_2 + \text{HCl} \rightarrow \text{this compound} + \text{byproducts} ]
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: O-(4-iodophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Further reduction can yield aniline derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents such as sodium azide or organolithium compounds.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylhydroxylamines.
Wissenschaftliche Forschungsanwendungen
O-(4-iodophenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of O-(4-iodophenyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine and iodophenyl groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Comparison: O-(4-iodophenyl)hydroxylamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives. For example, the iodine atom can participate in halogen bonding and other interactions that are not possible with other substituents.
This article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C6H6INO |
---|---|
Molekulargewicht |
235.02 g/mol |
IUPAC-Name |
O-(4-iodophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6INO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2 |
InChI-Schlüssel |
GHXVAMZBBZEVKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1ON)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.